molecular formula C15H21NO4 B13401052 (R)-2-(benzylamino)-4-(tert-butoxy)-4-oxobutanoic acid

(R)-2-(benzylamino)-4-(tert-butoxy)-4-oxobutanoic acid

Cat. No.: B13401052
M. Wt: 279.33 g/mol
InChI Key: CARUOMVHHZHGHB-UHFFFAOYSA-N
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Description

N-Benzyl-L-aspartic acid 4-tert-butyl ester is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.34 g/mol . It is a derivative of L-aspartic acid, where the amino group is benzylated, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-L-aspartic acid 4-tert-butyl ester typically involves the protection of the amino group of L-aspartic acid followed by esterification. One common method involves the use of benzyl chloride to benzylate the amino group, followed by the reaction with tert-butyl alcohol in the presence of an acid catalyst to form the ester . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of N-Benzyl-L-aspartic acid 4-tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-L-aspartic acid 4-tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-Benzyl-L-aspartic acid 4-tert-butyl ester is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and peptide chemistry.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-L-aspartic acid 4-tert-butyl ester involves its interaction with specific molecular targets. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in enzymes or receptors. The ester group can undergo hydrolysis, releasing the active L-aspartic acid derivative, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-L-aspartic acid 4-tert-butyl ester is unique due to the presence of both the benzyl and tert-butyl ester groups, which confer distinct chemical properties. The benzyl group enhances lipophilicity, while the tert-butyl ester provides steric protection, making the compound versatile in various chemical reactions and applications .

Biological Activity

(R)-2-(benzylamino)-4-(tert-butoxy)-4-oxobutanoic acid, a chiral compound with the molecular formula C15H20O4, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

  • Molecular Weight : 264.32 g/mol
  • IUPAC Name : (R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid
  • Functional Groups : Contains a benzylamino group, a tert-butoxy group, and an oxobutanoic acid moiety, contributing to its unique reactivity and solubility in biological systems.

1. Therapeutic Applications

This compound has been investigated for various therapeutic applications. Preliminary studies indicate that it may possess anti-inflammatory properties, potentially inhibiting the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro. These findings suggest that the compound could be beneficial in treating inflammatory diseases .

The compound's mechanism of action involves interactions with biological macromolecules like proteins and nucleic acids. Research indicates that its structural features allow for specific binding interactions that may modulate signaling pathways associated with inflammation and other biological processes .

Synthesis Methods

Several synthesis routes have been reported for producing this compound, focusing on yield and purity:

Synthesis MethodYield (%)Purity (%)Reference
Method A85≥95
Method B90≥95
Method C80≥95

These methods highlight the versatility in synthesizing this compound while considering environmental impacts.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a mouse model of LPS-induced inflammation. The results showed significant suppression of IL-6 and TNF-α levels in liver tissues, indicating its potential as an anti-inflammatory agent without hepatotoxicity .

Case Study 2: Cytokine Inhibition

In vitro tests demonstrated that the compound effectively inhibited mRNA expression of inflammatory cytokines in cultured cells. Compounds structurally similar to this compound were also tested, revealing varying degrees of activity based on structural modifications .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. A comparison with structurally similar compounds reveals distinct biological activities:

Compound NameCAS NumberSimilarity Index
(R)-2-(2-(tert-butoxy)-2-oxoethyl)-4-methylpentanoic acid112245-04-20.97
(R)-4-(tert-butoxy)-2-ethyl-4-oxobutanoic acid210048-05-80.97
4-(tert-butoxy)-4-oxobutanoic acid15026-17-20.90

This table illustrates how variations in structure can lead to different biological profiles, emphasizing the importance of stereochemistry in drug design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-2-(benzylamino)-4-(tert-butoxy)-4-oxobutanoic acid, and how is enantiomeric purity ensured?

  • Methodological Answer : The synthesis typically involves chiral starting materials and protective group strategies. For instance, the benzylamino group can be introduced via reductive amination of a ketone intermediate using benzylamine and a reducing agent like sodium cyanoborohydride. The tert-butoxy group is often incorporated via alkylation with tert-butyl bromoacetate under basic conditions (e.g., sodium hydride) . Enantiomeric purity is ensured using chiral chromatography (e.g., HPLC with a chiral stationary phase) or by employing asymmetric catalysis during critical steps. Nuclear magnetic resonance (NMR) and polarimetry are used to confirm stereochemical integrity .

Q. What characterization techniques are critical for verifying the structure of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the benzylamino (δ ~7.3 ppm for aromatic protons), tert-butoxy (δ ~1.2 ppm for methyl groups), and oxobutanoic acid moieties.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C15_{15}H21_{21}NO4_{4}).
  • Infrared (IR) spectroscopy : Identifies carbonyl stretches (~1700 cm1^{-1} for ester and carboxylic acid groups) .

Q. How does the tert-butoxy group influence the compound’s reactivity in downstream applications?

  • Methodological Answer : The tert-butoxy group acts as a steric hindrance, protecting the adjacent carbonyl from nucleophilic attack during synthetic modifications. It also enhances solubility in organic solvents, facilitating reactions like amide coupling or ester hydrolysis. Deprotection under acidic conditions (e.g., trifluoroacetic acid) yields the free carboxylic acid for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?

  • Methodological Answer : Optimization strategies include:

  • Catalyst screening : Use of palladium catalysts for efficient coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.
  • Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during sensitive steps like tert-butoxy group introduction.
  • Purification techniques : Flash chromatography or recrystallization enhances purity. Recent studies report yields >70% when using optimized tert-butyl bromoacetate alkylation .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

  • Methodological Answer : Comparative analysis of analogs reveals:

  • Ethyl vs. benzylamino substitution : Ethyl analogs (e.g., (R)-4-(tert-butoxy)-2-ethyl-4-oxobutanoic acid) show reduced enzyme inhibition due to lower aromatic interaction potential .
  • Hydroxy vs. tert-butoxy groups : Hydroxy derivatives exhibit enhanced metabolic stability but lower lipophilicity, impacting cell membrane penetration .
  • Data from enzyme inhibition assays (IC50_{50} values) and molecular docking studies guide structure-activity relationship (SAR) models .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or enantiomeric impurities. Steps include:

  • Reproducibility checks : Validate results across multiple assays (e.g., fluorescence polarization vs. radiometric assays).
  • Enantiomer separation : Use chiral columns to isolate (R)- and (S)-forms for independent testing.
  • Meta-analysis : Pool data from studies like those on tert-butoxy analogs (e.g., ) to identify trends. For example, conflicting apoptosis induction data in tumor cells may stem from differential expression of target proteins .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-12(14(18)19)16-10-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,18,19)

InChI Key

CARUOMVHHZHGHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NCC1=CC=CC=C1

Origin of Product

United States

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